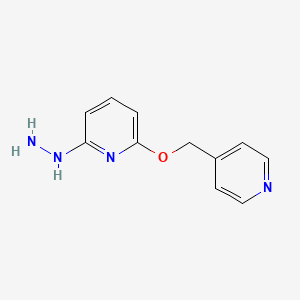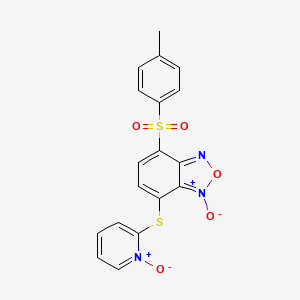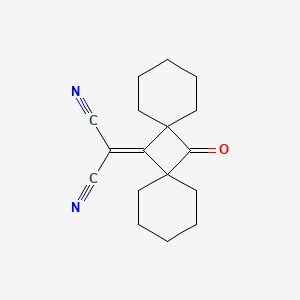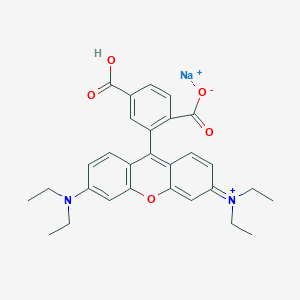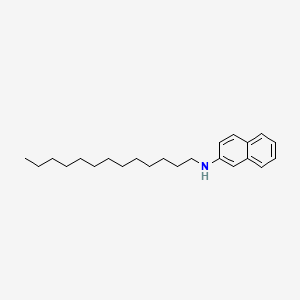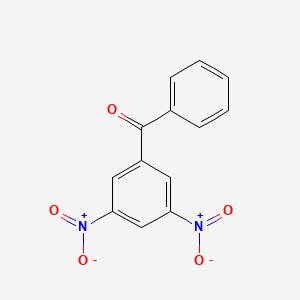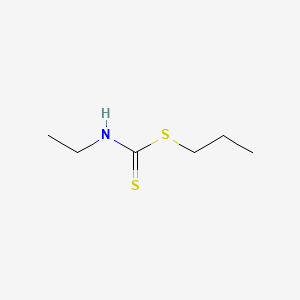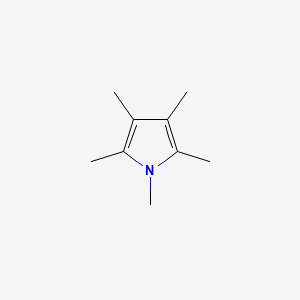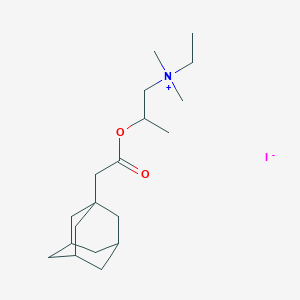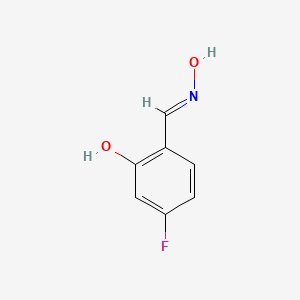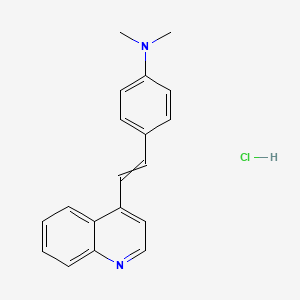
5,6,11,12-Tetrachlorotetracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,11,12-Tetrachlorotetracene is an organic compound that belongs to the tetracene family. It is a derivative of tetracene, characterized by the presence of four chlorine atoms at the 5, 6, 11, and 12 positions.
Vorbereitungsmethoden
The synthesis of 5,6,11,12-tetrachlorotetracene typically involves a multi-step process starting from commercially available substances. One common method involves the reaction of tetracene with chlorine gas under controlled conditions to introduce the chlorine atoms at the specified positions. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the chlorination process .
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
5,6,11,12-Tetrachlorotetracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding hydro derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydro derivatives .
Wissenschaftliche Forschungsanwendungen
5,6,11,12-Tetrachlorotetracene has several scientific research applications, including:
Organic Semiconductors: Due to its unique electronic properties, this compound is used in the development of organic thin-film transistors (OTFTs) and other organic electronic devices.
Material Science: The compound’s structural properties make it a valuable material for studying molecular packing and crystallography.
Chemical Sensors: this compound can be used in the development of chemical sensors due to its sensitivity to environmental changes.
Wirkmechanismus
The mechanism of action of 5,6,11,12-tetrachlorotetracene in organic electronic devices involves its ability to form π-stacking structures. These structures facilitate efficient charge transport by allowing electrons to move through the material with minimal resistance. The molecular targets and pathways involved include the interaction of the compound’s π-electrons with adjacent molecules, creating a pathway for charge carriers .
Vergleich Mit ähnlichen Verbindungen
5,6,11,12-Tetrachlorotetracene can be compared with other similar compounds, such as:
Tetracene: The parent compound of this compound, tetracene lacks the chlorine substituents and has different electronic properties.
5,6,11,12-Tetraphenyltetracene:
5,6,11,12-Tetrathiotetracene: This derivative has sulfur atoms instead of chlorine and exhibits different electronic properties, making it suitable for specific applications in organic semiconductors.
The uniqueness of this compound lies in its combination of chlorine substituents and its ability to form stable π-stacking structures, which enhance its electronic properties and make it suitable for various applications in organic electronics .
Eigenschaften
CAS-Nummer |
62409-66-9 |
|---|---|
Molekularformel |
C18H8Cl4 |
Molekulargewicht |
366.1 g/mol |
IUPAC-Name |
5,6,11,12-tetrachlorotetracene |
InChI |
InChI=1S/C18H8Cl4/c19-15-9-5-1-2-6-10(9)16(20)14-13(15)17(21)11-7-3-4-8-12(11)18(14)22/h1-8H |
InChI-Schlüssel |
HIUSGPNJAMPAIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=C2Cl)C(=C4C=CC=CC4=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
